2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorophenol with an appropriate aldehyde or ketone in the presence of a base to form the imine linkage. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-6-[(E)-{[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl]phenol shares similarities with other halogenated phenols and imines, such as:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H11Cl3F3NO2 |
---|---|
Molecular Weight |
460.7 g/mol |
IUPAC Name |
2,4-dichloro-6-[[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11Cl3F3NO2/c21-13-2-4-15(5-3-13)29-18-6-1-12(20(24,25)26)8-17(18)27-10-11-7-14(22)9-16(23)19(11)28/h1-10,28H |
InChI Key |
VSKKZMGXAGCJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC(=C3)Cl)Cl)O)Cl |
Origin of Product |
United States |
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